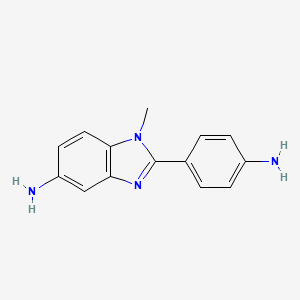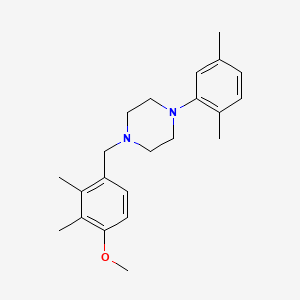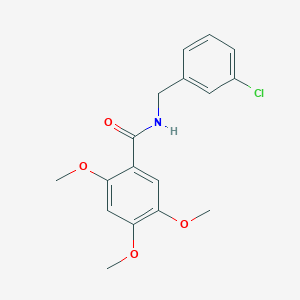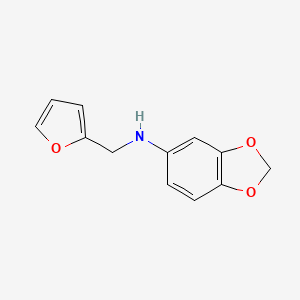
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins are essential regulators of apoptosis, or programmed cell death, and are often overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. ABT-737 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various cancers.
Mecanismo De Acción
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-XL, and Bcl-w. By binding to these proteins, 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine prevents their interaction with pro-apoptotic proteins, such as Bax and Bak, leading to their activation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has been shown to induce apoptosis in cancer cells with high levels of Bcl-2 family proteins, while sparing normal cells with low levels of these proteins. 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced cell death. However, 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has been reported to have limited efficacy in certain cancer types, such as multiple myeloma, which may be due to the expression of other anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has several advantages for use in lab experiments, including its high potency and specificity for Bcl-2 family proteins. However, 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has a short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
Future research on 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine may focus on the development of more potent and selective inhibitors of Bcl-2 family proteins, as well as the identification of biomarkers that can predict response to 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine treatment. In addition, combination therapies that target multiple pathways involved in cancer cell survival and proliferation may enhance the efficacy of 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine in the treatment of various cancer types.
Métodos De Síntesis
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine can be synthesized using a multi-step process that involves the coupling of 2-aminophenyl-1-methyl-1H-benzimidazole with 4-nitroaniline, followed by reduction and deprotection steps. The final product is obtained through crystallization and purification steps.
Aplicaciones Científicas De Investigación
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine induces apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic Bcl-2 family proteins, leading to activation of the pro-apoptotic proteins. 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has shown promising results in vitro and in vivo in various cancer types, including leukemia, lymphoma, melanoma, and lung cancer.
Propiedades
IUPAC Name |
2-(4-aminophenyl)-1-methylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18-13-7-6-11(16)8-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDAWVLYVIAXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-1-methylbenzimidazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)



![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)


![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
![3-(2-methoxy-1-naphthyl)-N'-[1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5853137.png)
